molecular formula C18H14N4O B12242184 2-[3-(Pyridin-4-yloxy)azetidin-1-yl]quinoline-4-carbonitrile

2-[3-(Pyridin-4-yloxy)azetidin-1-yl]quinoline-4-carbonitrile

Cat. No.: B12242184
M. Wt: 302.3 g/mol
InChI Key: MVDKBNKFAGSVKG-UHFFFAOYSA-N
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Description

2-[3-(Pyridin-4-yloxy)azetidin-1-yl]quinoline-4-carbonitrile is a complex organic compound that features a quinoline core, an azetidine ring, and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Pyridin-4-yloxy)azetidin-1-yl]quinoline-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced via a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with the quinoline derivative.

    Attachment of the Pyridine Moiety: The pyridine moiety is often introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of pyridine with the quinoline-azetidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Pyridin-4-yloxy)azetidin-1-yl]quinoline-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

2-[3-(Pyridin-4-yloxy)azetidin-1-yl]quinoline-4-carbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[3-(Pyridin-4-yloxy)azetidin-1-yl]quinoline-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core.

    Azetidine Derivatives: Compounds such as azetidine-2-carboxylic acid.

    Pyridine Derivatives: Compounds like nicotinamide and pyridoxine.

Uniqueness

2-[3-(Pyridin-4-yloxy)azetidin-1-yl]quinoline-4-carbonitrile is unique due to its combination of a quinoline core, azetidine ring, and pyridine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications that are not commonly found in other similar compounds.

Properties

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

2-(3-pyridin-4-yloxyazetidin-1-yl)quinoline-4-carbonitrile

InChI

InChI=1S/C18H14N4O/c19-10-13-9-18(21-17-4-2-1-3-16(13)17)22-11-15(12-22)23-14-5-7-20-8-6-14/h1-9,15H,11-12H2

InChI Key

MVDKBNKFAGSVKG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3C(=C2)C#N)OC4=CC=NC=C4

Origin of Product

United States

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